molecular formula C13H10N2O2S B1351699 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one CAS No. 422272-41-1

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one

Cat. No.: B1351699
CAS No.: 422272-41-1
M. Wt: 258.3 g/mol
InChI Key: HHFRNYRXZPSKKF-UHFFFAOYSA-N
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Description

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one typically involves the condensation of appropriate thiazole and chromenone precursors. One common method includes the reaction of 2-amino-5-methylthiazole with a chromenone derivative under specific conditions such as reflux in a suitable solvent like ethanol or methanol. Catalysts such as p-toluenesulfonic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-4-methyl-thiazol-5-yl)-chromen-2-one
  • 3-(2-Amino-5-ethyl-thiazol-4-yl)-chromen-2-one

Uniqueness

3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRNYRXZPSKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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